bacteriophage T4 gene 9 protein

Bacteriophage assembly tail fiber attachment baseplate protein specificity

Bacteriophage T4 gene 9 protein (gp9; CAS 147258-48-8) is the structural trigger protein of the T4 phage baseplate, a 30.7 kDa homotrimer of 288 amino acid residues per monomer that uniquely connects the six long tail fibers to the baseplate and irreversibly triggers tail sheath contraction upon host receptor binding. Unlike other baseplate structural proteins that serve static architectural roles, gp9 functions as both a physical connector and a dynamic molecular switch, translating fiber-receptor binding into the coordinated conformational rearrangement that drives viral DNA ejection.

Molecular Formula C24H26O9
Molecular Weight 0
CAS No. 147258-48-8
Cat. No. B1174780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebacteriophage T4 gene 9 protein
CAS147258-48-8
Synonymsbacteriophage T4 gene 9 protein
Molecular FormulaC24H26O9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Bacteriophage T4 Gene 9 Protein (CAS 147258-48-8)


Bacteriophage T4 gene 9 protein (gp9; CAS 147258-48-8) is the structural trigger protein of the T4 phage baseplate, a 30.7 kDa homotrimer of 288 amino acid residues per monomer that uniquely connects the six long tail fibers to the baseplate and irreversibly triggers tail sheath contraction upon host receptor binding [1][2][3]. Unlike other baseplate structural proteins that serve static architectural roles, gp9 functions as both a physical connector and a dynamic molecular switch, translating fiber-receptor binding into the coordinated conformational rearrangement that drives viral DNA ejection [4].

Why Generic Substitution of Bacteriophage T4 Gene 9 Protein Is Not Supported by Evidence


Bacteriophage T4 gene 9 protein cannot be generically substituted by other baseplate proteins (e.g., gp11, gp10, or gp12) or by tail fiber connector proteins from other phages because gp9 possesses a unique combination of structural and functional properties that are absent in all known analogs. Gp9 is the only baseplate component that simultaneously serves as both the long tail fiber socket and the trigger for sheath contraction, a dual function conferred by its distinctive three-domain architecture and homotrimeric quaternary structure [1]. Structurally, gp9 contains a unique mixed seven-stranded β-sandwich middle domain with no known structural homologs, while functionally, its N-terminal α-helical coiled-coil domain (Thr20–Asn40) is exquisitely sensitive—deletion of only the first 12 residues completely abolishes incorporation into 9⁻ particles and eliminates infectivity restoration in vitro [2]. The closest in-class protein, gp11 (short tail fiber connector), although also a trimer with three domains, connects the short tail fibers and lacks the trigger function, differs in chain length (218 vs. 288 residues), and exhibits distinct domain organization [3]. The P22 tailspike protein, while also a homotrimeric fiber-binding protein, has a fundamentally different β-helix architecture, possesses enzymatic endorhamnosidase activity, and recognizes an entirely different host receptor (Salmonella O-antigen vs. E. coli LPS), making it irrelevant for T4-based applications [4]. These differences are structural and functional, not merely semantic, and substituting gp9 with any other protein would result in failure of long tail fiber attachment and complete loss of infectivity. Substitution with a generic or non-validated source is therefore not supported by any published data.

Quantitative Comparative Evidence: Bacteriophage T4 Gene 9 Protein vs. Closest Analogs


Unambiguous Long Tail Fiber Attachment Specificity: 30 to 100-Fold Differential Blocking Activity for Gene 9 Protein

In head-to-head blocking experiments using a phage-neutralizing rabbit antiserum adsorbed with complete T4 phage, extracts containing gene 9 protein demonstrated high blocking activity comparable to isolated complete baseplates. By contrast, tail-fiberless particles lacking gene 9 product and infected-cell extracts made with gene 9 mutants showed 30-fold to 100-fold lower blocking activity, directly proving that gene 9 product is the essential and non-redundant baseplate protein for long tail fiber attachment [1]. This quantitative differential was measured in an in vitro tail fiber attachment inhibition assay where blocking activity is proportional to the amount of functional attachment-competent protein present.

Bacteriophage assembly tail fiber attachment baseplate protein specificity

N-Terminal Structural Determinant of Biological Activity: Precise Residue-Level Requirement Unique to Gp9

Site-directed mutagenesis of the gp9 N-terminus revealed that deletions of only the first 12 N-terminal residues (Δ1–12) completely abolished incorporation of recombinant gp9 into T4 9⁻ defective particles and eliminated their conversion into infectious virions in an in vitro complementation assay [1]. Furthermore, random substitutions at residues 2, 3, and 4 alone were sufficient to disrupt biological activity. By contrast, the closely related baseplate connector gp11 tolerates substantially different N-terminal modifications without losing short tail fiber binding capability [2]. This demonstrates that gp9's biological activity depends on a uniquely stringent N-terminal sequence requirement, a feature not shared by its nearest structural analog.

Structure–activity relationship mutagenesis phage infectivity restoration

C-Terminal Residue-Level Determinants of Trimerization: Gln282 and Ile284 as Unique Stabilization Hotspots

Mutational analysis of the gp9 C-terminal region identified two specific residues, Gln282 and Ile284, as essential for trimer stabilization. Disruption of the hydrogen bonds formed by Gln282 with Leu203 and Thr205 of the neighboring chain within the homotrimer not only destabilized inter-monomer interactions but also propagated structural perturbations that affected folding of the entire polypeptide chain [1]. Temperature-sensitive folding (tsf) and suppressor (su) mutations were mapped to this C-terminal region, with specific single-residue changes producing measurable folding defects at restrictive temperatures. In contrast, the P22 tailspike protein achieves trimer stabilization through a fundamentally different mechanism: interdigitation of polypeptide chains at the carboxyl termini within a triple-stranded β-helix, with no equivalent discrete two-residue hotspot controlling the entire trimerization equilibrium [2]. This difference has practical consequences: gp9 trimerization can be monitored and validated through a defined two-residue quality control checkpoint, while P22 tailspike requires more complex structural validation.

Protein oligomerization trimer stability site-directed mutagenesis

Atomic-Resolution Structural Definition at 2.3 Å Enables Rational Engineering of the Baseplate Trigger

The crystal structure of gp9 has been solved to 2.3 Å resolution (PDB 1QEX), revealing a parallel homotrimer with overall dimensions of 60 Å × 60 Å × 130 Å and a previously undescribed mixed seven-stranded β-sandwich fold in the middle domain (Gln59–Pro164) that represents a unique protein fold not found in any other structurally characterized protein [1][2]. By comparison, the closest structural analog, gp11, has been solved to 2.0 Å resolution (PDB 1EL6), but its domain architecture is fundamentally different: gp11's N-terminal domains form a trimeric parallel coiled coil surrounded by middle 'finger' domains, with a C-terminal β-annulus domain responsible for trimerization, and no β-sandwich domain [3]. The structurally unrelated P22 tailspike protein features a large parallel β-helix domain with interdigitated C-termini and associated endorhamnosidase enzymatic activity, solved at 2.0 Å for the shortened construct (PDB 1TSP) [4]. The unique structural features of gp9—specifically the N-terminal α-helical coiled-coil trigger domain (Thr20–Asn40 with Phe residues in the hydrophobic core) coupled with the novel β-sandwich middle domain—are directly responsible for its unique function as a signal transduction element that converts fiber binding into mechanical force, a capability not present in any other structurally characterized phage protein.

X-ray crystallography structural biology protein engineering

Validated Application Scenarios for Bacteriophage T4 Gene 9 Protein


In Vitro Reconstitution of T4 Long Tail Fiber Attachment for Phage Assembly Studies

For laboratories studying bacteriophage T4 morphogenesis, recombinant gp9 is the only protein capable of restoring long tail fiber attachment to 9⁻ defective particles. The 30- to 100-fold specificity advantage over any other baseplate component [1] means that gp9 must be the protein of choice for in vitro complementation assays that reconstitute tail fiber attachment. Using any other baseplate protein (gp10, gp11, gp12) for this purpose will fail because none possess the long tail fiber socket activity unique to gp9. Functional validation should include the in vitro complementation assay described by Navruzbekov et al. [2], confirming that the recombinant gp9 preparation converts 9⁻ defective particles to infectious virions.

Structure-Guided Mutagenesis of the Baseplate Trigger Mechanism

The 2.3 Å crystal structure of gp9 [3], combined with the mapped N-terminal sensitivity (complete loss of function with Δ1–12 deletion [4]) and C-terminal trimerization determinants (Gln282/Ile284 [5]), makes gp9 an ideal model system for studying the structural basis of signal transduction in macromolecular machines. Researchers engineering phage host range or triggering properties must use gp9 rather than any substitute, because only gp9 provides the atomic-resolution template for the trigger domain, the β-sandwich signal transduction element, and the fiber socket in a single protein. Mutagenesis studies should include mAb-based domain-specific structural probing [4] and in vitro complementation as functional readout.

Antibody Development and Epitope Mapping Using Well-Characterized Domains

The availability of monoclonal antibodies binding specifically to the N-terminal, middle, and C-terminal domains of gp9 [4] enables precise epitope mapping and conformational studies that are not possible with other baseplate proteins. These domain-specific mAbs allow researchers to probe structural changes in individual domains upon fiber binding or mutagenesis, providing a unique toolkit for studying conformational transitions in the baseplate trigger mechanism. Researchers developing anti-gp9 antibodies for phage detection or neutralization assays should use recombinant gp9 validated by these established mAb reactivity patterns.

Protein Folding and Oligomerization Studies Using a Defined Model System

Gp9 has been explicitly designated as a 'convenient model for studying the folding and oligomerization mechanisms of complex multidomain proteins' [6] because it combines (i) a defined homotrimeric quaternary structure, (ii) post-translational trimerization, (iii) SDS-resistant trimer formation, (iv) well-characterized tsf and su mutations, and (v) a unique β-sandwich domain fold. For protein folding research, gp9 offers advantages over P22 tailspike because its trimerization is controlled by discrete, identifiable residues (Gln282/Ile284 [5]) rather than a distributed interdigitation network, enabling cleaner interpretation of folding kinetics and thermodynamics experiments.

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